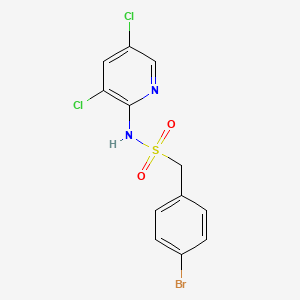
(4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and pyridine moieties in its structure suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting (4-bromophenyl)methanesulfonyl chloride with 3,5-dichloro-2-aminopyridine in the presence of a base such as triethylamine.
Reaction conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminophenyl derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, sulfonamide derivatives are known for their antimicrobial properties. This compound could potentially be explored for its activity against bacterial or fungal infections. Additionally, its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their ability to undergo various chemical transformations makes them versatile intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide would depend on its specific application. In a biological context, it might inhibit enzyme activity or interfere with cellular processes by binding to specific molecular targets. The presence of halogen atoms and the sulfonamide group could enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-chlorophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
- (4-fluorophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
- (4-iodophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
Uniqueness
Compared to similar compounds, (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H9BrCl2N2O2S |
|---|---|
Peso molecular |
396.1 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-(3,5-dichloropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H9BrCl2N2O2S/c13-9-3-1-8(2-4-9)7-20(18,19)17-12-11(15)5-10(14)6-16-12/h1-6H,7H2,(H,16,17) |
Clave InChI |
QCYDHYMHCKGFRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)NC2=C(C=C(C=N2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B13374869.png)
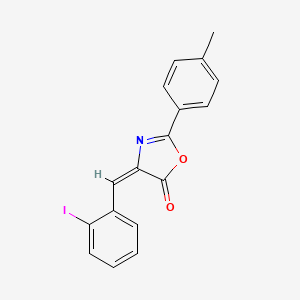
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374875.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374879.png)
![methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13374887.png)
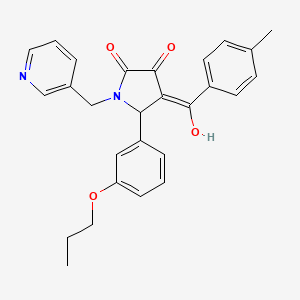
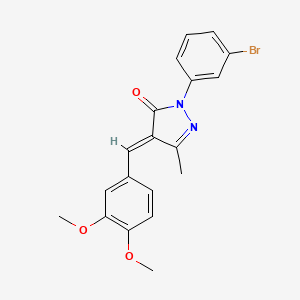
![(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)methanesulfonic acid](/img/structure/B13374903.png)
![2-[(6-ethoxy-6-(4-methoxyphenyl)imidazo[4,5-e][1,2,4]oxadiazin-5(6H)-yl)oxy]-1-(4-methoxyphenyl)ethanone](/img/structure/B13374904.png)
![(2'S,3R,7a'S)-5-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374905.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B13374913.png)
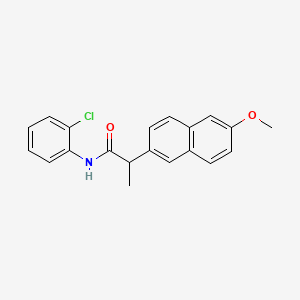
![Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13374931.png)

